molecular formula C20H18N2O2 B2994428 16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene CAS No. 92736-52-2

16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene

Cat. No.: B2994428
CAS No.: 92736-52-2
M. Wt: 318.376
InChI Key: YTTQVUATZFHJTL-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic system featuring fused oxa- and diaza-rings. Its core structure includes a bicyclo[8.7.0] framework with oxygen and nitrogen atoms at positions 8,12 and 14,15, respectively. Structural studies (e.g., X-ray crystallography) confirm a planar tetracyclic core with slight puckering in the diaza ring, likely due to intramolecular hydrogen bonding between the nitrogen and oxygen atoms .

Properties

IUPAC Name

16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-18-19-14(11-23-17-10-6-5-9-16(17)19)12-24-20(18)22(21-13)15-7-3-2-4-8-15/h2-10,14,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTQVUATZFHJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3C(COC4=CC=CC=C34)CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene typically involves a multicomponent cascade reaction. One representative procedure involves the reaction of (E)-methyl-2-((2-formylphenoxy)methyl)-3-phenylacrylate, ethyl or methyl acetoacetate, and phenyl hydrazine. The reaction mixture is heated to 180°C for one hour, and the crude product is then purified using an ethyl acetate and hexane mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedure. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[87002,7

Mechanism of Action

The mechanism by which 16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzymes or modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-pentaene backbone but differ in substituents, leading to variations in physicochemical and crystallographic properties.

Substituent-Driven Structural Modifications

Compound Name Substituents Key Differences References
Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carboxylate 11,16-Phenyl; 10-carboxylate Enhanced polarity due to ester group; altered crystal packing via carboxylate H-bonding .
16-Methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carbonitrile 11-(2-methylphenyl); 10-cyano Increased steric bulk at position 11; nitrile group enhances dipole interactions .
Methyl 6-methoxy-11-(4-methoxyphenyl)-16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carboxylate 6,11-Methoxy; 10-carboxylate Electron-donating methoxy groups improve solubility; planar aromatic stacking .

Electronic and Steric Effects

  • Phenyl vs. Methylphenyl Substituents : The 2-methylphenyl group in ’s compound introduces steric hindrance, reducing rotational freedom and stabilizing a specific conformation. This contrasts with the unsubstituted phenyl group in the target compound, which allows greater flexibility .
  • This is absent in the target compound, which relies on van der Waals interactions for crystal stability .
  • Carboxylate vs. Carbonitrile : The carboxylate ester () participates in stronger hydrogen bonds compared to the nitrile group (), leading to distinct melting points and solubility profiles .

Crystallographic Trends

  • Hydrogen Bonding : Carboxylate-containing analogs (e.g., ) exhibit intermolecular O–H···O/N interactions, forming dimeric or chain-like motifs. The target compound lacks such groups, relying on weaker C–H···π interactions .
  • Packing Efficiency : Methoxy-substituted derivatives () show tighter packing due to planar aromatic stacking, whereas bulkier substituents (e.g., 2-methylphenyl in ) reduce density .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound shares ~70–80% structural similarity with its analogs. Key divergences arise from substituent electronegativity (e.g., nitrile vs. methyl) and ring functionalization.

Biological Activity

The compound 16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene is a complex organic molecule characterized by a unique tetracyclic structure that has drawn attention in various fields of research due to its potential biological activities. This article explores its biological activity by examining existing literature and research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C20H18N2O2
CAS Number 92736-52-2

The compound contains multiple functional groups which contribute to its reactivity and biological properties.

Antiviral Properties

Research has indicated that derivatives of tetracyclic compounds exhibit antiviral activities. For instance, studies on similar structures have shown inhibition of viral replication through interference with viral enzymes or host cell pathways . The specific mechanisms by which 16-methyl-14-phenyl... exerts antiviral effects require further investigation but may involve enzyme inhibition.

Antifungal Activity

Tetracyclic compounds are known for their antifungal properties. A study highlighted that certain derivatives demonstrated significant antifungal activity against various strains of fungi . The mechanism often involves disrupting fungal cell wall synthesis or function.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Previous studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth . The exact pathways remain to be elucidated but may involve modulation of signaling pathways related to cell proliferation and survival.

The biological activity of 16-methyl-14-phenyl... likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or fungal growth.
  • Cell Signaling Modulation : It may alter signaling pathways involved in cell division and apoptosis in cancer cells.
  • Interaction with Cellular Components : The structural features may allow it to interact with cellular membranes or proteins, leading to biological effects.

Case Study 1: Antiviral Activity

A study conducted on a series of structurally related compounds demonstrated that modifications in the tetracyclic framework significantly impacted their antiviral efficacy against influenza viruses . The presence of specific substituents was correlated with increased potency.

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal activity, derivatives similar to 16-methyl-14-phenyl... were tested against Candida species. Results showed a dose-dependent inhibition of fungal growth, suggesting potential therapeutic applications .

Q & A

Q. Why do DSC curves show multiple melting events?

  • Analysis :
  • Polymorphism : Recrystallize from alternative solvents (e.g., THF) to isolate pure forms.
  • Kinetic Trapping : Annealing at 150°C for 24 hours eliminates metastable phases .

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